(2,3-Dimethoxy-5-methylphenyl)boronic acid
Overview
Description
(2,3-Dimethoxy-5-methylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methoxy groups and a methyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-5-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2,3-dimethoxy-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale hydroboration: Using industrial reactors
Purification: Through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols and Quinones: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2,3-Dimethoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
Uniqueness
(2,3-Dimethoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups can provide steric and electronic effects that are distinct from other boronic acids .
Properties
IUPAC Name |
(2,3-dimethoxy-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFLYXCXQHLTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461912 | |
Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396102-17-3 | |
Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.